
Anticancer agent 197
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 197 is a promising compound in the field of oncology, known for its potential to target and eliminate cancer cells. This compound has garnered significant attention due to its unique mechanism of action and effectiveness against various types of cancer. It is part of a new generation of anticancer drugs that aim to provide more targeted and less toxic treatment options compared to traditional chemotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 197 involves multiple steps, starting from readily available precursors. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps, where specific functional groups are introduced to enhance the compound’s anticancer properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of continuous flow synthesis, which allows for better control over reaction conditions and scalability . The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 197 undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products: The major products formed from these reactions include derivatives of this compound with enhanced or modified biological activity, which are then tested for their efficacy against cancer cells .
Aplicaciones Científicas De Investigación
Anticancer agent 197 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Tested in preclinical and clinical trials for its efficacy in treating various types of cancer, including breast, lung, and prostate cancer.
Industry: Potentially used in the development of new anticancer drugs and formulations
Mecanismo De Acción
The mechanism of action of anticancer agent 197 involves multiple pathways:
Comparación Con Compuestos Similares
Anticancer agent 197 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoline-chalcone hybrids, organotin (IV) dithiocarbamates, and anthraquinones .
Uniqueness: Unlike other compounds, this compound exhibits a unique combination of high potency and low toxicity, making it a promising candidate for further development. Its ability to target multiple pathways simultaneously sets it apart from other single-target anticancer agents.
Propiedades
Fórmula molecular |
C23H26FeNO7P+ |
|---|---|
Peso molecular |
515.3 g/mol |
Nombre IUPAC |
carbanide;cyclopentane;iron(3+);methanone;pyrrol-1-ide-2,5-dione;tris(furan-2-yl)-hydroxyphosphanium |
InChI |
InChI=1S/C12H10O4P.C5H10.C4H3NO2.CHO.CH3.Fe/c13-17(10-4-1-7-14-10,11-5-2-8-15-11)12-6-3-9-16-12;1-2-4-5-3-1;6-3-1-2-4(7)5-3;1-2;;/h1-9,13H;1-5H2;1-2H,(H,5,6,7);1H;1H3;/q+1;;;2*-1;+3/p-1 |
Clave InChI |
PLXPYFYIUYPFFA-UHFFFAOYSA-M |
SMILES canónico |
[CH3-].[CH-]=O.C1CCCC1.C1=COC(=C1)[P+](C2=CC=CO2)(C3=CC=CO3)O.C1=CC(=O)[N-]C1=O.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


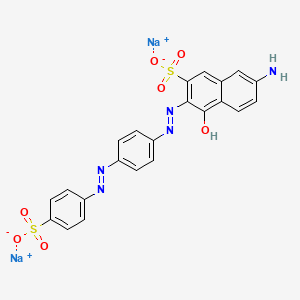
![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
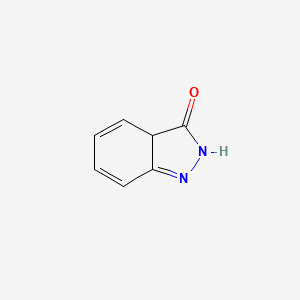
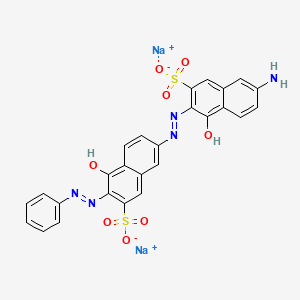
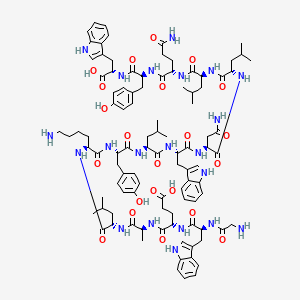
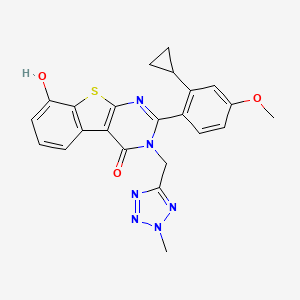
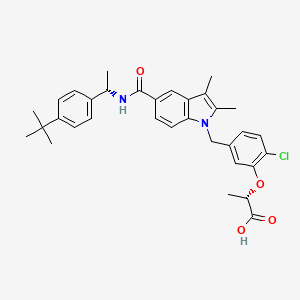
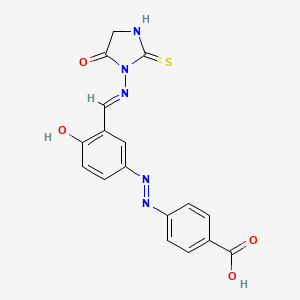
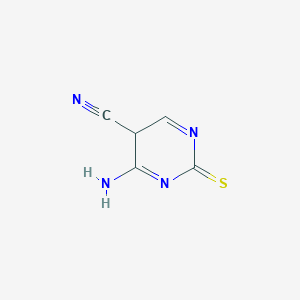
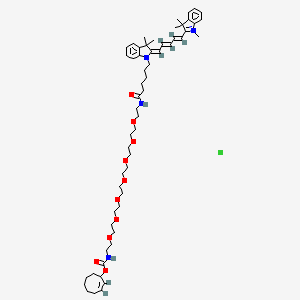
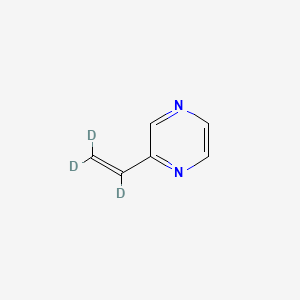

![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)
